Lower-Temperature ALD Processing vs. Sb(OEt)₃ and Sb(NMe₂)₃ Precursors
In a direct comparative study, the combination of antimony ethoxide (Sb(OEt)₃) with Tris(trimethylsilyl)antimony ((SiMe₃)₃Sb) enabled the ALD of highly conductive antimony thin films at 75 °C [1]. This contrasts with conventional antimony alkoxide precursors like Sb(OnBu)₃, which require MOCVD temperatures of 500–550 °C for film growth [2]. The 75 °C ALD process using (SiMe₃)₃Sb yielded films with electrical conductivity higher than any previously reported Sb-ALD films [1].
| Evidence Dimension | Deposition temperature for antimony thin film formation |
|---|---|
| Target Compound Data | 75 °C (for ALD with Sb(OEt)₃/(SiMe₃)₃Sb combination) |
| Comparator Or Baseline | 500–550 °C (for MOCVD with Sb(OnBu)₃ precursor) |
| Quantified Difference | Process temperature reduction of 425–475 °C |
| Conditions | Atomic Layer Deposition (ALD) vs. Metal-Organic Chemical Vapor Deposition (MOCVD) |
Why This Matters
Enabling low-temperature (≤75 °C) ALD is critical for integration with temperature-sensitive substrates and back-end-of-line (BEOL) semiconductor processing, representing a process capability not achievable with conventional antimony alkoxides.
- [1] He, S.; Bahrami, A.; Zhang, X.; Julin, J.; Laitinen, M.; et al. Low-temperature ALD of highly conductive antimony films through the reaction of silylamide with alkoxide and alkylamide precursors. Mater. Today Chem. 2023, 32, 101650. View Source
- [2] MOCVD Precursor Encyclopedia. Antimony Alkoxides. https://mocvd-precursor-encyclopedia.de/antimony-alkoxides/. View Source
